molecular formula C8H8N4O2 B12997447 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid

Cat. No.: B12997447
M. Wt: 192.17 g/mol
InChI Key: WNVCIJDLZAMCGK-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid typically involves the condensation of hydrazine with amide acetals or aldehydes, followed by cyclization . The reaction conditions often require the use of catalysts such as zinc chloride (ZnCl2) to facilitate the formation of the pyrazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound features a unique structure characterized by a fused pyrazole and pyrimidine ring system, with methyl groups at the 1 and 6 positions and a carboxylic acid functional group at the 4 position. These structural attributes contribute to its reactivity and biological interactions.

Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2. CDKs are crucial for cell cycle regulation, and their inhibition can lead to significant anticancer effects. Additionally, this compound has shown the ability to inhibit Src kinase activity, which is involved in various cellular processes such as proliferation and survival .

Key Findings

  • CDK2 Inhibition : Inhibition of CDK2 by this compound is linked to its potential as an anticancer therapeutic. Molecular docking studies suggest that it effectively binds to the active site of CDK2, forming hydrogen bonds that enhance its inhibitory action .
  • Src Kinase Inhibition : The compound also inhibits Src kinase, with studies showing that it can reduce cellular proliferation in cancer models .

Biological Activity Data

The following table summarizes the biological activity of this compound in various studies:

Study ReferenceBiological ActivityIC50 ValueTarget
CDK2 InhibitionNot specifiedCDK2
Src Kinase InhibitionIC50 = 0.47 µMc-Src
Anti-proliferative against A549 cellsIC50 = 8.21 µMEGFR WT
Anti-proliferative against HCT-116 cellsIC50 = 19.56 µMEGFR WT

Case Studies

A series of studies have been conducted to evaluate the anticancer potential of derivatives of pyrazolo[3,4-d]pyrimidine:

  • Study on Src Kinase Inhibitors : A study synthesized various derivatives and evaluated their Src kinase inhibitory activities. Among them, compound 6b demonstrated significant inhibition with an IC50 value of 0.47 µM .
  • EGFR Inhibition Studies : Recent research focused on designing derivatives targeting epidermal growth factor receptors (EGFR). Compound 12b exhibited potent anti-proliferative activity against A549 and HCT-116 cancer cell lines with IC50 values of 8.21 µM and 19.56 µM respectively. It also showed promising inhibition against mutant EGFR (T790M) with an IC50 of 0.236 µM .

Structure-Activity Relationship (SAR)

The structural modifications in pyrazolo[3,4-d]pyrimidine derivatives significantly influence their biological activity:

  • Methyl Substitutions : The presence of methyl groups at positions 1 and 6 enhances solubility and biological activity compared to other derivatives lacking these substitutions.
  • Functional Groups : The carboxylic acid group at position 4 is crucial for the compound's interaction with target kinases, facilitating binding and inhibition.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1,6-dimethylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-4-10-6(8(13)14)5-3-9-12(2)7(5)11-4/h3H,1-2H3,(H,13,14)

InChI Key

WNVCIJDLZAMCGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)C(=O)O

Origin of Product

United States

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